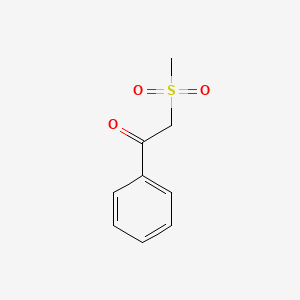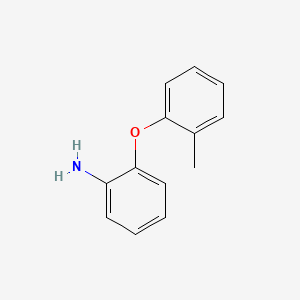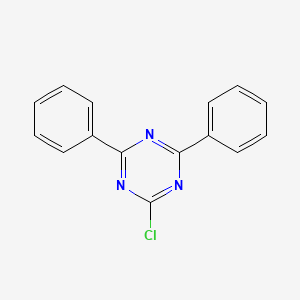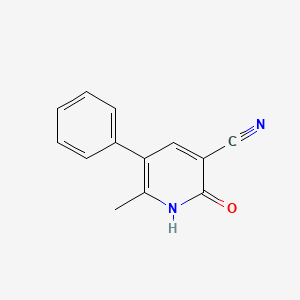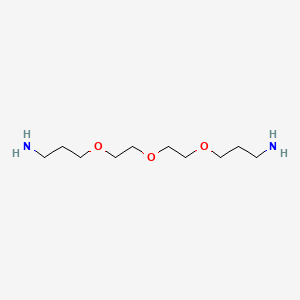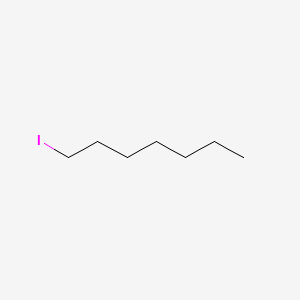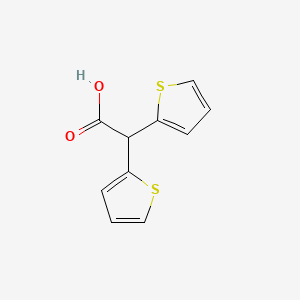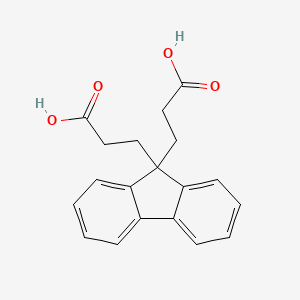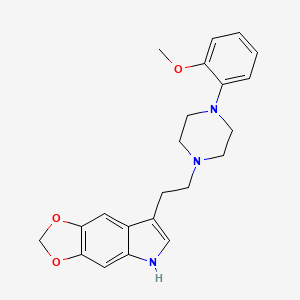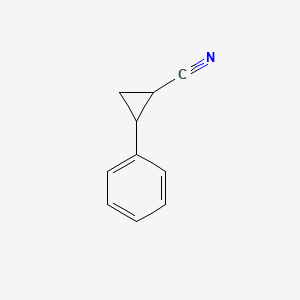
2-Phenylcyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylcyclopropanecarbonitrile is an organic compound with the molecular formula C10H9N It is a colorless to yellow liquid and is known for its unique cyclopropane ring structure attached to a phenyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with a suitable cyclopropanation reagent. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to cyclopropanate phenylacetonitrile, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenylcyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenylcyclopropanecarbonitrile largely depends on its chemical reactivity. The cyclopropane ring is strained and can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Cyclopropanecarbonitrile: Lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.
Phenylacetonitrile: Lacks the cyclopropane ring, resulting in different reactivity and applications.
Uniqueness: 2-Phenylcyclopropanecarbonitrile is unique due to the combination of the strained cyclopropane ring and the phenyl group, which imparts distinct reactivity and versatility in synthetic applications.
Propiedades
Número CAS |
5590-14-7 |
|---|---|
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(1R,2R)-2-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10-/m0/s1 |
Clave InChI |
KUCVFITUDJTMFA-UWVGGRQHSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C2=CC=CC=C2)C#N |
SMILES |
C1C(C1C2=CC=CC=C2)C#N |
SMILES canónico |
C1C(C1C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


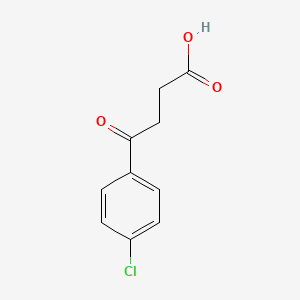

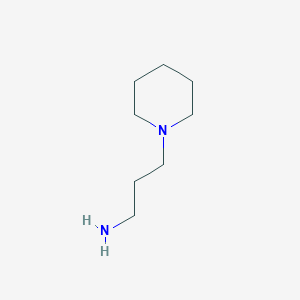

![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)
